1-(but-3-en-1-yl)-4-iodo-1H-pyrazole
Overview
Description
1-(but-3-en-1-yl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1A, 1B, and 1C in humans and Mycocyclosin synthase in Mycobacterium tuberculosis . Alcohol dehydrogenases play a crucial role in the metabolism of alcohols in humans. Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic peptide, in Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of alcohol dehydrogenases, thereby affecting the metabolism of alcohols in humans . It also inhibits the activity of Mycocyclosin synthase, thereby affecting the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the alcohol metabolism pathway in humans by inhibiting the activity of alcohol dehydrogenases . It also affects the mycocyclosin biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the activity of Mycocyclosin synthase .
Result of Action
The inhibition of alcohol dehydrogenases by this compound can affect the metabolism of alcohols in humans . The inhibition of Mycocyclosin synthase can affect the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(but-3-en-1-yl)-4-iodo-1H-pyrazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antimicrobial activities without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . The metabolic pathways of this compound also involve interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . Understanding these pathways is essential for optimizing the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its effects . The distribution of this compound within tissues also influences its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
1-but-3-enyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-3-4-10-6-7(8)5-9-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZXGTZNTUWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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